N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a fluorophenyl group, and a pyrrolidine core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting cyclopentanone with thiosemicarbazide under acidic conditions to form the intermediate cyclopentylthiosemicarbazone. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 5-cyclopentyl-1,3,4-thiadiazole.
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Synthesis of the Pyrrolidine Core: : The pyrrolidine core is synthesized by reacting 4-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate undergoes cyclization with a suitable diketone to form the pyrrolidine ring.
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Coupling Reaction: : The final step involves coupling the thiadiazole and pyrrolidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce carbonyl groups to alcohols.
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Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to introduce new substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the fluorine atom on the phenyl ring.
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19FN4O2S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H19FN4O2S/c19-13-5-7-14(8-6-13)23-10-12(9-15(23)24)16(25)20-18-22-21-17(26-18)11-3-1-2-4-11/h5-8,11-12H,1-4,9-10H2,(H,20,22,25) |
InChI Key |
MRSOOPUEAPZGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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